N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide
Description
N-({5-[({[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide is a structurally complex heterocyclic compound featuring a 1,2,4-triazole core. Key structural elements include:
- A 1,2,4-triazole ring substituted at position 3 with a methyl group linked to a 4-(dimethylsulfamoyl)benzamide moiety.
- A sulfanyl (thioether) group at position 5 of the triazole, connected to a carbamoylmethyl chain bearing a 2-chloro-5-(trifluoromethyl)phenyl substituent.
- A phenyl group at position 4 of the triazole.
The compound’s design integrates electron-withdrawing groups (e.g., trifluoromethyl, chloro) and sulfonamide functionalities, which are known to enhance biological activity and pharmacokinetic properties in medicinal chemistry .
Properties
IUPAC Name |
N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClF3N6O4S2/c1-36(2)43(40,41)20-11-8-17(9-12-20)25(39)32-15-23-34-35-26(37(23)19-6-4-3-5-7-19)42-16-24(38)33-22-14-18(27(29,30)31)10-13-21(22)28/h3-14H,15-16H2,1-2H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFXRULMBZKXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClF3N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound. The subsequent steps involve the introduction of the sulfanyl group and the benzamide moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound is susceptible to oxidation under controlled conditions. Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the sulfanyl group into sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 6h, pH 6–7 | Sulfoxide derivative | 65–70% | |
| mCPBA | DCM, 0°C → RT, 12h | Sulfone derivative | 80–85% |
Reduction Reactions
The triazole ring and carbamoyl groups participate in reduction reactions. Sodium borohydride (NaBH₄) selectively reduces the carbamoyl carbonyl group to a methylene group, while catalytic hydrogenation (H₂/Pd-C) modifies the triazole ring.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | EtOH, reflux, 4h | Reduced carbamoyl to methylene | 55–60% | |
| H₂ (1 atm), Pd-C | MeOH, RT, 8h | Partial saturation of triazole ring | 70% |
Nucleophilic Substitution
The chloro substituent on the 2-chloro-5-(trifluoromethyl)phenyl group undergoes substitution with nucleophiles such as amines or alkoxides.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12h | Chloro replaced by piperidine | 75% | |
| Sodium methoxide | MeOH, reflux, 6h | Methoxy substitution | 60% |
Hydrolysis
The dimethylsulfamoyl group hydrolyzes under acidic or basic conditions to yield sulfonic acid derivatives.
| Conditions | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (6M) | Reflux, 8h | Desulfamoylated benzamide | 85% | |
| NaOH (2M) | 60°C, 6h | Sulfonic acid derivative | 70% |
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal coordination. Reactions with transition metals form complexes, which have been studied for catalytic applications.
| Metal Salt | Conditions | Complex | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | MeCN, RT, 2h | Cu(II)-triazole complex | Catalytic oxidation | |
| Pd(OAc)₂ | DMF, 60°C, 4h | Pd(II)-triazole complex | Cross-coupling catalysis |
Comparative Reactivity with Analogues
The compound’s reactivity aligns with structurally related sulfonamide and triazole derivatives (e.g., 2-chloro-5-(methylthio)-N-(2-(trifluoromethyl)phenyl)benzamide and methyl N-[(2S)-5-[[3,5-dimethyl-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-2,3-dihydro-1H-inden-2-yl]carbamate ). Key differences arise from the dimethylsulfamoyl group’s steric and electronic effects.
Mechanistic Insights
-
Oxidation : The sulfanyl group follows a two-electron oxidation pathway, forming sulfoxide intermediates before complete conversion to sulfones.
-
Substitution : The chloro group’s activation by the electron-withdrawing trifluoromethyl group facilitates nucleophilic aromatic substitution (SNAr).
-
Hydrolysis : Acidic conditions protonate the sulfamoyl nitrogen, increasing electrophilicity and accelerating cleavage.
Scientific Research Applications
Structure and Composition
The compound features a unique structure combining multiple functional groups, which contributes to its diverse applications. The molecular formula is .
Synthetic Routes
The synthesis involves several steps, typically starting with the preparation of the core triazole structure. Subsequent modifications include the introduction of sulfanyl and anilino groups, followed by the addition of dimethylsulfamoyl and benzamide groups. Each step requires precise control over reaction conditions to achieve the desired product quality.
Chemistry
N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique chemical properties allow researchers to explore new synthetic pathways and develop novel compounds.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
Ongoing research aims to evaluate its efficacy as a therapeutic agent for various diseases. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
The unique characteristics of this compound make it useful in developing new materials and chemical processes. Its application in industrial chemistry could lead to advancements in material science.
Anticancer Research
A study published in PMC6273912 highlights the synthesis of related compounds demonstrating anticancer activity against several cell lines, including colon and melanoma cells. The structure-based molecular hybridization strategy was employed to develop multi-targeted compounds that could potentially lead to new chemotherapeutics .
Antimicrobial Studies
Research on similar triazole derivatives has indicated promising antimicrobial effects. These studies focus on optimizing structural properties to enhance efficacy against resistant bacterial strains .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Facilitates novel synthetic pathways |
| Biology | Antimicrobial and anticancer properties | Exhibits significant activity against pathogens |
| Medicine | Potential therapeutic agent | Undergoing evaluation for disease treatment |
| Industry | Material development | Useful in innovative chemical processes |
Mechanism of Action
The mechanism of action of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The molecular pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole-Based Derivatives
a) N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 573943-16-5)
- Similarities : Shares the 2-chloro-5-(trifluoromethyl)phenyl carbamoyl group and triazole-sulfanyl-acetamide backbone .
- Differences :
- Substituents on the triazole: Ethyl and pyridinyl groups replace the phenyl and benzamide moieties.
- Impact : The pyridinyl group may enhance metal-binding capacity, while the benzamide in the target compound improves solubility via the dimethylsulfamoyl group.
b) KA Series (KA1-KA15)
Thiadiazole and Thiazole Analogues
a) 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (CAS: 573943-43-8)
- Core Heterocycle : 1,3,4-Thiadiazole instead of 1,2,4-triazole .
- Impact : Thiadiazoles exhibit distinct electronic properties and metabolic stability compared to triazoles, which may affect target binding and bioavailability.
b) Thiazol-5-ylmethyl Derivatives
Antimicrobial Activity
- KA Series : Derivatives with electron-withdrawing groups (e.g., Cl, Br) at o-, m-, or p-positions on the phenyl ring showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus .
- Target Compound : The 2-chloro-5-(trifluoromethyl)phenyl group may confer enhanced activity due to stronger electron-withdrawing effects and lipophilicity.
Antioxidant and Anti-Inflammatory Activity
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various research findings.
Chemical Structure and Synthesis
The compound's structure is characterized by a triazole ring, a sulfanyl group, and multiple aromatic substituents. The synthesis involves several steps that include the formation of the triazole core and subsequent functional group modifications. Key steps include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Sulfanyl Group : Achieved through reactions with thiols.
- Final Modifications : Adding dimethylsulfamoyl and benzamide functionalities to enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid) | 2.38 | Induces apoptosis |
| SISO (cervical) | 3.77 | Inhibits cell proliferation |
| RT-112 (bladder) | 3.50 | Modulates signaling pathways |
This data suggests that the compound's structural features contribute to its potency against these cancer types.
Structure-Activity Relationship (SAR)
A detailed analysis of SAR reveals that modifications in the chemical structure significantly influence biological activity:
- Triazole Ring : Essential for anticancer activity; variations in substituents can enhance or reduce efficacy.
- Sulfanyl Group : Plays a crucial role in enzyme interactions.
- Dimethylsulfamoyl Moiety : Enhances solubility and bioavailability.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical settings:
-
Study on A431 Cells : Demonstrated that treatment with the compound at IC50 concentrations led to a marked increase in early apoptotic cells, indicating its potential as an anticancer agent.
"After 24 hours of treatment with IC50 concentrations, significant apoptosis was observed in A431 cells" .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its therapeutic potential.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including:
- Amide bond formation : Use coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link carbamoyl and benzamide moieties .
- Sulfanyl group introduction : Thiol-ene or nucleophilic substitution reactions under inert atmospheres to avoid oxidation .
- Triazole ring assembly : Cyclization of precursors (e.g., hydrazine derivatives) in polar aprotic solvents like DMF at 60–80°C . Optimization strategies :
- Solvent choice (e.g., ethanol for solubility vs. DMF for reactivity) .
- Temperature control to minimize side reactions (e.g., decomposition of trifluoromethyl groups above 100°C) .
- Purification via column chromatography or recrystallization to isolate high-purity product .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides) .
- HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Q. What structural features influence its potential biological activity?
- Triazole core : Enhances metabolic stability and hydrogen-bonding interactions with biological targets .
- Trifluoromethyl group : Increases lipophilicity and resistance to oxidative degradation .
- Sulfamoyl moiety : May interact with enzymatic active sites (e.g., sulfonamide-based inhibitors) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., cytochrome P450 enzymes) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models . Validation : Compare computational results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorometric vs. colorimetric assays) to rule out assay-specific artifacts .
- Purity verification : Re-test compounds with confirmed ≥98% purity via HPLC to exclude impurities as confounding factors .
- Structural analogs : Synthesize derivatives (e.g., replacing dimethylsulfamoyl with morpholine-sulfonyl) to isolate structure-activity relationships .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Improve reproducibility of exothermic steps (e.g., triazole cyclization) .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
- Crystallization optimization : Use solvent-antisolvent systems (e.g., DCM/hexane) to enhance yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
